![molecular formula C10H11ClO3 B220561 N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 123259-33-6](/img/structure/B220561.png)

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

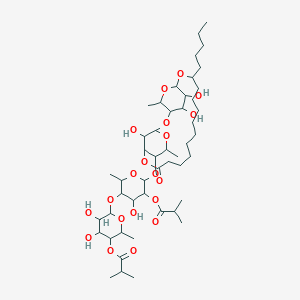

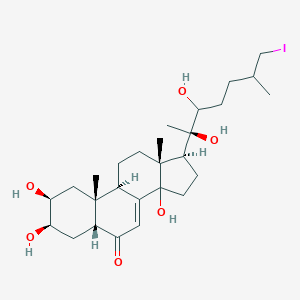

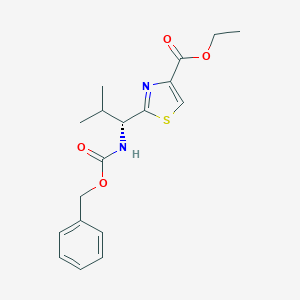

“N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine” is a chemical compound with the molecular formula C10H20N2 . It belongs to a class of compounds known as azabicyclo nonanes .

Synthesis Analysis

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . ABNO exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 13 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 eight-membered ring, and 1 N hydrazine .Chemical Reactions Analysis

ABNO, a derivative of “N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine”, is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .Physical And Chemical Properties Analysis

The molecular weight of “N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine” is 168.2792 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety, which is a part of the N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine structure, is predominant in many biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use as potent anticancer entities . Therefore, N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new anticancer chemotherapeutics .

Asymmetric Catalysis

The bicyclo [3.3.1]nonane structure is also used in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in this field .

Ion Receptors

Bicyclo [3.3.1]nonane derivatives have been successfully applied as ion receptors . Ion receptors are molecules that bind ions, and they play a crucial role in various biological processes. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used to develop new ion receptors .

Metallocycles

Metallocycles are cyclic compounds that contain a metal atom in the ring. Bicyclo [3.3.1]nonane derivatives have been used in the construction of metallocycles . Therefore, N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the synthesis of new metallocycles .

Molecular Tweezers

Molecular tweezers are a type of host molecule that can hold guest molecules between their two arms. Bicyclo [3.3.1]nonane derivatives have been used in the construction of molecular tweezers . N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new molecular tweezers .

Indole-based Natural Products

The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the synthesis of these natural products .

σ2 Receptor Ligands

N-substituted 9-azabicyclo [3.3.1]nonan-3α-yl carbamate analogs have been synthesized as σ2 receptor ligands . σ2 receptors are a class of proteins that are potential therapeutic targets for cancer and neurodegenerative diseases. N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine could potentially be used in the development of new σ2 receptor ligands .

Wirkmechanismus

Target of Action

The primary targets of N,9-dimethyl-9-azabicyclo[33Similar compounds are known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

The exact mode of action of N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can act as catalysts in the oxidation of alcohols to afford the corresponding carbonyl compounds .

Biochemical Pathways

The specific biochemical pathways affected by N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can influence the oxidation process of alcohols .

Result of Action

The molecular and cellular effects of N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can catalyze the oxidation of alcohols, leading to the formation of corresponding carbonyl compounds .

Eigenschaften

IUPAC Name |

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJLVSUDZVBSFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2CCCC(C1)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563743 |

Source

|

| Record name | N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |

CAS RN |

123259-33-6 |

Source

|

| Record name | N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

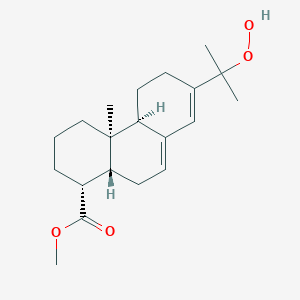

![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

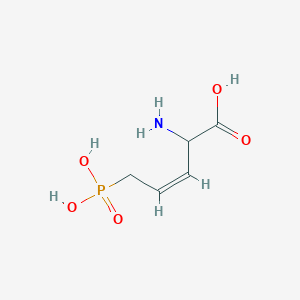

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)

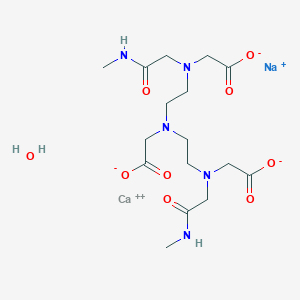

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)

![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)